molecular formula C15H14FNO2S B5627757 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5627757
M. Wt: 291.3 g/mol
InChI Key: WZCNHKOLFBUKMC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is a substituted acetamide featuring a fluorophenoxy group at the 2-position of the acetamide backbone and a methylsulfanyl (SCH₃) substituent on the aniline ring. This compound belongs to a broader class of acetamide derivatives, which are widely studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-20-14-9-5-3-7-12(14)17-15(18)10-19-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCNHKOLFBUKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-fluorophenol with 2-(methylsulfanyl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Substitution Reactions

The pyrazine ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution at the chlorine or bromine positions in halogenated derivatives:

Halogenation and Functionalization

  • Chlorination : Treatment with POCl₃ or PCl₅ introduces chlorine at the pyrazine C6 position, enabling further functionalization .

  • Suzuki Cross-Coupling : Brominated derivatives react with aryl boronic acids (e.g., phenyl, 4-fluorophenyl) under palladium catalysis to form biaryl derivatives:

DerivativeBoronic AcidCatalystYield
5aPhenylboronic acidPd(PPh₃)₄85%
5b4-Fluorophenylboronic acidPd(OAc)₂78%
5c3-Nitrophenylboronic acidPd(dppf)Cl₂60%

These reactions occur in THF/water mixtures at 80–100°C .

Cross-Coupling Reactions

The compound participates in Ullmann-type coupling and Sonogashira reactions when modified with halogen atoms:

  • Sonogashira Coupling : Ethynyl-substituted derivatives form carbon-carbon bonds with terminal alkynes using CuI and Pd(PPh₃)₂Cl₂ .

  • Heck Reaction : Iodo-substituted analogs couple with alkenes under palladium catalysis to extend conjugation .

Oxidation and Reduction

  • Oxidation : The methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, though this is less common due to steric hindrance .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine structure, altering electronic properties .

Hydrolysis

Under acidic or basic conditions, the carboxamide hydrolyzes to pyrazine-2-carboxylic acid and 4-methylaniline:

  • Acidic Hydrolysis : HCl (6M) at 100°C cleaves the amide bond in 4–6 hours .

  • Basic Hydrolysis : NaOH (10%) at 80°C achieves similar results in 2–3 hour

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that dual inhibitors targeting p38α MAPK and phosphodiesterase 4 (PDE4) pathways can effectively suppress tumor necrosis factor-alpha (TNFα) release, which is crucial in inflammatory responses . The compound's structural features contribute to its efficacy in modulating these pathways.

1.2 Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. A recent investigation into novel chromene sulfonamide hybrids revealed that certain derivatives demonstrate robust antibacterial effects against strains like E. coli and S. aureus. The structure-activity relationship (SAR) analysis highlighted that specific functional groups within the compounds significantly influence their antibacterial potency .

Pharmacological Studies

2.1 Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. The evaluation of this compound has shown promising results regarding its half-life and metabolic stability. Notably, it has been identified as a CYP enzyme inhibitor, which could lead to elevated plasma concentrations of co-administered drugs .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-lifeTBD
CmaxTBD
TmaxTBD
AUC0-tTBD

Toxicity and Safety Assessments

3.1 Toxicity Evaluations

Safety assessments are crucial for any new chemical entity. Preliminary toxicity studies have indicated that while some derivatives exhibit significant cytotoxicity against certain cell lines, others show minimal toxicity profiles . The analysis of adverse effects using predictive models has been instrumental in identifying potential risks associated with the compound.

Table 2: Toxicity Profiles of Related Compounds

Compound IDIC50 (µg/mL)Toxicity Level
Compound A139Moderate
Compound B152High
Compound C90Low

Future Directions and Research Opportunities

Given the promising applications of this compound in medicinal chemistry and pharmacology, further research is warranted to explore:

  • Enhanced Efficacy: Investigating modifications to improve potency and selectivity against specific targets.
  • Combination Therapies: Evaluating the compound's effectiveness in combination with existing therapies for improved outcomes in inflammatory diseases or infections.
  • Long-term Safety Studies: Conducting comprehensive toxicity studies to establish safety profiles for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfur atom can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Conformational Stability

2-Chloro-N-[2-(Methylsulfanyl)Phenyl]Acetamide
  • Key Differences: The chloro substituent at the 2-position replaces the fluorophenoxy group.
  • Conformational Analysis : Quantum chemical calculations and dipole moment studies reveal that this compound exists as a single preferred conformer due to steric and electronic effects of the chloro group .
2-(Diphenylthiophosphoryl)-N-[2-(Methylsulfanyl)Phenyl]Acetamide
  • Key Differences: A thiophosphoryl (P=S) group replaces the fluorophenoxy moiety.
  • Conformational Analysis : This compound exists as an equilibrium mixture of synclinal and anticlinal conformers due to the flexibility of the P=S bond .
  • Comparison: The rigid fluorophenoxy group in the target compound may restrict conformational flexibility compared to the thiophosphoryl analogue.
N-(4-Methoxyphenyl)-2-[(2-Aminophenyl)Sulfanyl]Acetamide
  • Key Differences: A methoxyphenyl group and sulfanyl linkage replace the fluorophenoxy and methylsulfanyl groups.
  • Structural Insights : Intramolecular C–H···O hydrogen bonds stabilize the crystal structure, forming an S(6) ring motif .
  • Comparison: The fluorophenoxy group in the target compound may engage in stronger hydrogen-bonding interactions (C–H···F or O–H···F) compared to the methoxy group.

Electronic and Functional Group Variations

2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Key Differences : A 4-fluorophenyl group replaces the 2-(methylsulfanyl)phenyl group.
  • Applications: Used as an intermediate in synthesizing bioactive derivatives like quinolin-8-yloxy acetamides .
  • Comparison : The methylsulfanyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-fluorophenyl group.
2-[(2-Amino-2-Oxoethyl)Sulfanyl]-N-(4-Fluorophenyl)Acetamide
  • Key Differences: A sulfanyl-linked amino carbonyl group replaces the fluorophenoxy moiety.
  • Structural Features : The sulfanyl bridge facilitates intramolecular hydrogen bonding (N–H···O), influencing solubility and bioavailability .
  • Comparison: The fluorophenoxy group may reduce hydrogen-bonding capacity but increase aromatic stacking interactions.
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide
  • Key Differences: A pyrazole ring replaces the fluorophenoxy group.
  • Structural Insights : The dihydro-pyrazole ring is nearly planar, with dihedral angles of 16.96° relative to the phenyl ring. Intramolecular C–H···O bonds stabilize the structure .
  • Comparison: The fluorophenoxy group in the target compound may enhance π-π stacking interactions in biological targets compared to the pyrazole ring.
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
  • Key Differences: A methoxymethyl group and diethylphenyl substituent replace the fluorophenoxy and methylsulfanyl groups.
  • Applications : Widely used as a herbicide due to its chloro and methoxymethyl substituents, which enhance soil mobility .
  • Comparison : The methylsulfanyl group in the target compound may confer resistance to hydrolytic degradation compared to the methoxymethyl group.

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-Fluorophenoxy, 2-(SCH₃)Ph ~289.3* High lipophilicity, potential for hydrogen bonding
2-Chloro-N-[2-(SCH₃)Ph]Acetamide 2-Cl, 2-(SCH₃)Ph 229.7 Single conformer, steric hindrance
2-(Diphenylthiophosphoryl)-N-[2-(SCH₃)Ph]Acetamide P=S, 2-(SCH₃)Ph 395.5 Dual conformers (synclinal/anticlinal)
Alachlor 2-Cl, 2,6-diethyl, methoxymethyl 269.8 Herbicidal activity, soil mobility

*Estimated based on structural analogues.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide , a derivative of substituted phenylacetamides, has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 2-fluorophenol with an appropriate acetamide derivative. The compound's structure has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. A study highlighted the synthesis and crystal structure of related compounds, emphasizing the importance of intermolecular interactions, such as hydrogen bonding, which can influence biological activity .

Anticonvulsant Activity

Preliminary studies have shown that derivatives of substituted phenylacetamides exhibit anticonvulsant properties. For instance, a related compound demonstrated significant activity in maximal electroshock (MES) seizure models, suggesting that structural modifications, such as the introduction of a fluorine atom, can enhance anticonvulsant efficacy. The SAR analysis indicated that specific substituents at the para position of the phenyl ring were crucial for activity .

Antibacterial and Antimycobacterial Activity

Recent evaluations have shown that phenylacetamide derivatives possess promising antibacterial properties. For example, compounds containing thiazole moieties exhibited effective antibacterial activity against various bacterial strains, with minimum effective concentrations (EC50) lower than standard treatments . The compound this compound may similarly benefit from structural modifications that enhance its interaction with bacterial targets.

Inhibition of Enzymatic Activity

The addition of a fluorine atom on the phenyl ring has been associated with increased potency in inhibiting specific enzymes. For instance, compounds similar to this compound have shown significant inhibition against α-l-fucosidases, indicating potential therapeutic applications in enzyme-related disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (like fluorine) on the aromatic ring can enhance biological activity by increasing lipophilicity and improving binding affinity to target sites. The orientation and steric effects introduced by substituents like methylsulfanyl also play a significant role in modulating the compound's biological profile .

Case Studies

  • Anticonvulsant Screening : A series of phenylacetamide derivatives were tested for anticonvulsant activity using MES models. Compounds with specific substitutions exhibited higher efficacy compared to others, underscoring the importance of structural optimization in drug design .
  • Antibacterial Evaluation : A study on N-phenylacetamide derivatives demonstrated significant antibacterial effects against Xanthomonas species, with some compounds showing superior activity compared to established antibiotics. This highlights the potential for developing new antibacterial agents based on similar scaffolds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-chloroacetamide and substituted phenols. For example, in analogous compounds, reactions are conducted under weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile, stirred for 24 hours at room temperature . Optimization includes:

  • Base selection : Weak bases (K₂CO₃) minimize side reactions compared to stronger bases like NaOH.
  • Solvent choice : Acetonitrile enhances solubility of aromatic intermediates.
  • Purification : Post-reaction filtration removes excess base, followed by solvent evaporation and recrystallization.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress. Yield improvements (e.g., ~70–80%) are achievable by adjusting stoichiometry (1:1.5 molar ratio of chloroacetamide to phenol derivative) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (6.5–8.0 ppm for fluorophenyl and methylsulfanyl groups) and acetamide NH (~8.0 ppm). Methine (CH) and methyl groups appear as singlets or triplets depending on coupling .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F/C-S vibrations (1100–1250 cm⁻¹) .
  • Single-crystal XRD : Resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • UV-Vis : Assess π→π* transitions in the 250–300 nm range for electronic property analysis .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets, such as viral proteases or receptors?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :

Prepare the ligand (compound) by optimizing geometry (e.g., DFT calculations at B3LYP/6-31G* level).

Define the target protein’s active site (e.g., SARS-CoV-2 main protease, PDB ID 6LU7).

Set grid parameters (e.g., 25 ų box centered on catalytic residues).

Run simulations with Lamarckian genetic algorithms (100 runs, exhaustiveness = 8).

  • Validation : Compare binding affinities (ΔG) to known inhibitors and analyze hydrogen-bonding/π-stacking interactions. Adjust fluorophenoxy or methylsulfanyl groups to enhance binding .

Q. What strategies address contradictory bioactivity results across studies, such as divergent IC₅₀ values in enzyme inhibition assays?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and assay conditions (pH, temperature).
  • Statistical analysis : Apply ANOVA or Student’s t-test to evaluate significance (p < 0.05).
  • Structural analogs : Synthesize derivatives (e.g., replacing fluorine with chlorine) to isolate substituent effects.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Contradictions may arise from assay sensitivity (e.g., fluorometric vs. colorimetric methods) .

Q. How can computational reaction design (e.g., quantum mechanics/machine learning) optimize synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian or ORCA for transition-state modeling. For example, simulate the energy profile of nucleophilic substitution to identify rate-limiting steps.
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents, catalysts, or temperatures.
  • Case Study : ICReDD’s approach combines quantum calculations with experimental feedback to reduce trial-and-error; applying this could shorten synthesis steps from 11 to 5 (analogous to AZD8931 synthesis) .

Q. What role do substituents (fluorine, methylsulfanyl) play in the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Lipophilicity : Fluorine increases electronegativity and membrane permeability (logP ~2.5). Methylsulfanyl contributes to hydrophobicity and potential thiol-mediated cellular uptake.
  • Bioactivity : Fluorine enhances target binding via electrostatic interactions (e.g., with protease active sites). Methylsulfanyl may modulate metabolic stability by resisting oxidation.
  • Validation : Replace fluorine with hydrogen and compare solubility (e.g., HPLC retention times) and IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in crystallographic data (e.g., bond lengths vs. DFT calculations)?

  • Methodological Answer :

  • Validation : Cross-check experimental XRD data (e.g., C–C bond lengths: 1.39–1.42 Å) with DFT-optimized structures.
  • Error sources : Thermal motion in XRD or basis-set limitations in DFT. Use higher-level theory (e.g., MP2) for computational refinement.
  • Case Study : In N-(4-methoxyphenyl)acetamide, intramolecular H-bonding caused deviations between experimental and computed geometries; similar analysis applies here .

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